2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is an organic compound classified as a biphenyl derivative. Its molecular formula is , and it features a biphenyl core with three significant functional groups: a fluoro substituent at the 2' position, a methoxy group at the 3' position, and an amine group at the 3 position. This unique arrangement of substituents contributes to its distinct chemical and physical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Industrial production methods may employ similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and consistency in production quality.
The molecular structure of 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine can be represented as follows:
The structure features a biphenyl backbone with specific functional groups that influence its chemical behavior and interactions.
The compound can undergo several chemical reactions due to its functional groups:
The presence of the fluoro group enhances the compound’s stability and lipophilicity, while the methoxy group influences its electronic properties and reactivity, making it versatile for further chemical transformations.
Research indicates that 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine may interact with biological targets such as enzymes or receptors. These interactions can modify their activity, potentially leading to various biological effects:
Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, highlighting its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 3-(2-fluoro-3-methoxyphenyl)aniline |
| InChI Key | NCDLLBDEICWJBI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1F)C2=CC(=CC=C2)N |
These properties make 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine suitable for various applications in scientific research.
2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine has several applications in scientific research:
This compound's unique structural features contribute to its versatility across various fields of research and application.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5